molecular formula C25H50N10O5 B8144613 GLP-1(32-36)amide

GLP-1(32-36)amide

Cat. No. B8144613
M. Wt: 570.7 g/mol
InChI Key: VCMIHDDYZTYYJC-JPLJXNOCSA-N
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Description

GLP-1(32-36)amide is a useful research compound. Its molecular formula is C25H50N10O5 and its molecular weight is 570.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality GLP-1(32-36)amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLP-1(32-36)amide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insulin Secretion and Blood Sugar Control : GLP-1(7-36)amide potentiates glucose-induced insulin secretion, increases insulin expression, and promotes satiety, potentially aiding in blood sugar control (Donnelly, 2012).

  • Glucose Homeostasis : This peptide stimulates glucose oxidation and lactate formation in rat skeletal muscle, contributing to glucose homeostasis after meals (Villanueva-Peñacarrillo et al., 1994).

  • Glycogen Formation : It also stimulates the formation of glycogen from glucose in isolated rat hepatocytes, explaining its insulin-independent plasma glucose-lowering effect (Valverde et al., 1994).

  • Cardioprotective Actions : GLP-1(9-36)amide suppresses hepatic glucose production, exerts antioxidant cardioprotective actions, and reduces oxidative stress in vascular tissues (Tomás & Habener, 2010).

  • Treatment for Type 2 Diabetes : Exogenous GLP-1 (7-36 amide) effectively normalizes fasting plasma glucose concentrations in poorly-controlled Type 2 diabetic patients (Nauck et al., 1993).

  • Alzheimer's Disease and Cognitive Dysfunction : GLP-1(9-36)amide treatment may have therapeutic potential for Alzheimer's disease and other diseases associated with cognitive dysfunction (Ma et al., 2012).

  • Insulinoma Cell Line Receptors : GLP-1(7-36)amide is a potent stimulator of insulin secretion and has receptors on insulinoma-derived cell lines (Gallwitz et al., 1990).

properties

IUPAC Name

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N10O5/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31)/t16-,17-,18-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMIHDDYZTYYJC-JPLJXNOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLP-1(32-36)amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

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